molecular formula C7H8BrNO2 B3232765 3-Bromo-5-(methoxymethoxy)pyridine CAS No. 1346556-39-5

3-Bromo-5-(methoxymethoxy)pyridine

Cat. No.: B3232765
CAS No.: 1346556-39-5
M. Wt: 218.05 g/mol
InChI Key: FHCKGEVQIVVNSE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry and organic synthesis. rsc.orgrsc.org As an isostere of benzene (B151609), the pyridine ring is a fundamental component in over 7,000 drug molecules and is found in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes. rsc.orgnih.gov Its prevalence is a testament to its ability to engage in various biological interactions and its synthetic accessibility. researchgate.net The nitrogen atom in the ring not only influences the molecule's basicity and solubility but also provides a handle for further chemical modifications. nih.gov Consequently, pyridine derivatives are integral to the development of a wide array of therapeutic agents, from antibacterial to anticancer drugs. researchgate.netlifechemicals.com The ability to readily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, making it a crucial building block in the design and synthesis of new chemical entities. numberanalytics.comnih.gov

Strategic Importance of Halogenated Pyridines as Reactive Intermediates

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis, primarily serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. nsf.govnih.gov The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring provides a reactive site for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.org

These reactions are fundamental tools for medicinal and agrochemical chemists, enabling the assembly of complex molecular frameworks from simpler, readily available building blocks. chemrxiv.org The strategic installation of a halogen allows for the diversification of pyridine-containing molecules, which is critical for structure-activity relationship (SAR) studies in drug discovery. nsf.govnih.gov By replacing the halogen with various other functional groups, chemists can systematically modify a compound's properties to enhance its efficacy and selectivity. chemrxiv.org Although direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature, methods have been developed to achieve this, underscoring the high demand for these intermediates. nsf.govchemrxiv.orgwiley.com

Role of Protecting Groups in Complex Pyridine Synthesis

In the synthesis of complex molecules, particularly those with multiple functional groups, chemists often employ protecting groups to achieve chemoselectivity. wikipedia.org A protecting group is a chemical moiety that is temporarily attached to a specific functional group to mask its reactivity while chemical transformations are carried out on other parts of the molecule. wikipedia.org The ideal protecting group is easily introduced in high yield, stable to a wide range of reaction conditions, and can be removed selectively and efficiently under specific, mild conditions without affecting the rest of the molecule. wiley.comuchicago.edu

In the context of pyridine chemistry, protecting groups are essential when dealing with sensitive functionalities that would not survive the reagents required for modifying the pyridine core or its substituents. rsc.org For example, a hydroxyl group on a pyridine ring might need to be protected before performing a reaction, such as a metal-catalyzed coupling at a halogenated position, that would otherwise be incompatible with the acidic proton of the hydroxyl group. rsc.org The use of different classes of protecting groups, which can be removed under orthogonal conditions (e.g., acid-labile vs. hydrogenation-labile), allows for the sequential and controlled construction of highly functionalized pyridine targets. uchicago.edu

Overview of 3-Bromo-5-(methoxymethoxy)pyridine within the Context of Pyridine Chemistry

This compound is a functionalized pyridine derivative that exemplifies the principles discussed in the preceding sections. This compound incorporates three key structural features: the pyridine core, a bromine atom at the 3-position, and a methoxymethyl (MOM) ether at the 5-position.

The bromine atom serves as a crucial reactive handle, positioning the molecule as an excellent building block for cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, facilitating the synthesis of more complex target molecules.

The hydroxyl group at the 5-position is masked by a methoxymethyl (MOM) group. The MOM group is a classic example of an acetal (B89532) protecting group, which is known to be stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the parent hydroxyl group. This protection strategy is vital for synthetic routes where the free hydroxyl group would interfere with desired chemical transformations, such as those involving organometallic reagents.

Therefore, this compound is a strategically designed synthetic intermediate. It allows chemists to first utilize the bromo-substituent for constructing a larger molecular framework and then, at a later stage, deprotect the hydroxyl group for further functionalization or to reveal the final target structure. This dual functionality makes it a valuable reagent in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
CAS Number 886980-61-6
Canonical SMILES COC1=CC(=CN=C1)Br

| InChI Key | FZWUIWQMJFAWJW-UHFFFAOYSA-N |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzene
Niacin

Synthetic Methodologies for this compound and Related Pyridine Architectures

Properties

IUPAC Name

3-bromo-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKGEVQIVVNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Chemical Transformations of 3 Bromo 5 Methoxymethoxy Pyridine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position is the primary site for reactions aimed at carbon-carbon or carbon-heteroatom bond formation. These transformations are predominantly achieved through transition metal-catalyzed cross-coupling reactions or, under certain conditions, direct nucleophilic substitution.

Cross-coupling reactions are powerful tools for creating new bonds at the site of the C-Br bond. These reactions typically involve a palladium or nickel catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling : This is one of the most widely used cross-coupling reactions, involving the palladium-catalyzed reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgwikipedia.org The reaction is valued for the stability and low toxicity of the boron reagents. nih.gov It has been successfully applied to various bromopyridine substrates to form biaryl compounds. beilstein-journals.orgnih.govmdpi.com The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (an organomagnesium compound) as the nucleophilic partner, with catalysis typically provided by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a cost-effective option for synthesizing biaryls. wikipedia.orgorganic-chemistry.org The primary advantage is the direct use of Grignard reagents, though a limitation is their high reactivity, which can affect functional group tolerance. organic-chemistry.org

Hiyama Coupling : This reaction employs an organosilane as the coupling partner in a palladium-catalyzed process. organic-chemistry.orgwikipedia.org A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org This method is an alternative to the Suzuki coupling, benefiting from the stability and low toxicity of organosilanes. organic-chemistry.org

Negishi Coupling : The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is known for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms, and its high functional group tolerance. wikipedia.org

The table below summarizes typical conditions for these cross-coupling reactions involving aryl bromides.

Reaction Catalyst Nucleophile Base/Activator Typical Solvent
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂R-B(OH)₂K₂CO₃, K₃PO₄Dioxane, DMF, DMSO/H₂O
KumadaNi(dppe)Cl₂, Pd(PPh₃)₄R-MgBrNot requiredTHF, Diethyl ether
HiyamaPd(OAc)₂, [AllylPdCl]₂R-Si(OR')₃TBAF, NaOHTHF, Dioxane, Water
NegishiPd(PPh₃)₄, Ni(acac)₂R-ZnClNot requiredTHF, DMF

This table presents generalized conditions and specific optimizations are often necessary for individual substrates.

Direct replacement of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism is also possible, though generally less common for halides at the 3-position compared to the more activated 2- and 4-positions. The SNAr mechanism proceeds through a two-step addition-elimination process. A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. libretexts.org

For this pathway to be effective with 3-bromo substrates, strong nucleophiles and sometimes elevated temperatures are required. evitachem.com An illustrative example from the synthesis of related compounds is the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) in DMF at elevated temperatures to produce 3-bromo-5-methoxypyridine, demonstrating that a bromide at the C5-position can be displaced by a strong nucleophile. chemicalbook.com This indicates that under forcing conditions, a similar displacement at the C3-position of 3-Bromo-5-(methoxymethoxy)pyridine with a potent nucleophile could be envisioned.

The introduction of alkyl and aryl groups at the bromine center is most effectively achieved through the cross-coupling reactions discussed previously. The Kumada and Negishi couplings are prime examples of this transformation, utilizing organomagnesium (Grignard) and organozinc reagents, respectively, to deliver alkyl or aryl fragments to the pyridine (B92270) core. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org These methods provide a direct route to a wide array of substituted pyridines. For instance, the Negishi reaction has been used to couple sp³ carbon centers to sp² centers of aromatic rings, enabling the synthesis of complex structures. wikipedia.org

Transformations Involving the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group is an acetal (B89532) used to protect hydroxyl functionalities. Its primary role is to mask the reactive hydroxyl group while chemical modifications are performed elsewhere on the molecule, such as at the C-Br position. It can be readily removed when desired to reveal the parent hydroxyl group.

The standard method for cleaving a MOM ether is through acid-catalyzed hydrolysis. The reaction mechanism is initiated by the protonation of one of the ether oxygen atoms of the MOM group, typically the one further from the aromatic ring. This is followed by the cleavage of the carbon-oxygen bond to generate a resonance-stabilized oxocarbenium ion and methanol. The intermediate hemiacetal is unstable and readily decomposes in the presence of water or other nucleophiles, releasing formaldehyde (B43269) and the deprotected 5-hydroxy-3-bromopyridine. This process is efficient and widely used in organic synthesis. nih.gov

Common reagents and conditions for the deprotection of MOM ethers are listed in the table below.

Reagent Solvent Typical Conditions
Hydrochloric Acid (HCl)Methanol, THF, WaterRoom temperature to mild heating
Trifluoroacetic Acid (TFA)Dichloromethane (DCM), WaterRoom temperature
Acetic AcidTHF/WaterMild to moderate heating
p-Toluenesulfonic acid (p-TsOH)Methanol, AcetoneRoom temperature to mild heating

Selective Cleavage of the MOM Ether in the Presence of Other Functionalities

The methoxymethyl (MOM) ether serves as a common protecting group for hydroxyl functionalities due to its stability under a variety of reaction conditions. However, its selective removal is a critical step in many synthetic pathways. The cleavage of the MOM ether in this compound to yield 3-Bromo-5-hydroxypyridine (B18002) can be achieved under various acidic conditions. Both Brønsted and Lewis acids are effective for this transformation. wikipedia.org

The challenge in deprotecting this compound lies in achieving selectivity, particularly when other sensitive functional groups are present in the molecule. The pyridine nitrogen itself can be protonated under strongly acidic conditions, which can alter the reactivity of the entire system. Therefore, mild reaction conditions are often preferred.

Several methodologies have been developed for the selective deprotection of MOM ethers. For instance, a combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2′-bipyridyl has been shown to be effective for the chemoselective transformation of aromatic MOM ethers. nih.govrsc.org This system can differentiate between aromatic and aliphatic MOM ethers, which is advantageous in complex molecules. nih.gov Another approach involves the use of bismuth trichloride (B1173362) (BiCl3), which facilitates the cleavage of MOM ethers under mild conditions. rsc.org Furthermore, zinc bromide (ZnBr2) in the presence of a thiol like n-propanethiol (n-PrSH) offers a rapid and efficient method for the deprotection of MOM ethers, often with high selectivity in the presence of other protecting groups. researchgate.net

The table below summarizes various reagent systems that can be employed for the deprotection of MOM ethers, which could be adapted for this compound.

Reagent SystemConditionsSelectivity Notes
Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridylAcetonitrile, 0 °C to room temperatureHighly chemoselective for MOM ethers. nih.govrsc.org
Bismuth trichloride (BiCl3)-Mild conditions, good yields. rsc.org
Zinc bromide (ZnBr2) / n-propanethiol (n-PrSH)-Rapid and high-yielding, selective in the presence of other protecting groups. researchgate.net
Hydrogen bromide (HBr)RefluxHarsher conditions, can be used to deprotect similar methoxy-substituted bromopyridines. chemicalbook.com

Derivatization of the De-protected Hydroxyl Group

Upon successful cleavage of the MOM ether, the resulting 3-Bromo-5-hydroxypyridine offers a reactive hydroxyl group and a bromine atom, both of which can be further functionalized. chemicalbook.comguidechem.com The hydroxyl group, being phenolic in nature, can undergo a variety of reactions.

Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for nucleophilic substitution reactions with alkyl halides to form a new generation of ether derivatives. chemicalbook.comguidechem.com This straightforward alkylation expands the diversity of compounds that can be synthesized from the 3-Bromo-5-hydroxypyridine scaffold.

Furthermore, the pyridine ring itself can be subjected to electrophilic substitution. In a notable example, 3-Bromo-5-hydroxypyridine can be iodinated at the 2-position of the pyridine ring using elemental iodine and sodium carbonate in water. This reaction proceeds with high yield, demonstrating the regioselective functionalization of the pyridine core. guidechem.com

The following table outlines key derivatization reactions of 3-Bromo-5-hydroxypyridine:

Reaction TypeReagents and ConditionsProduct
EtherificationAlkyl halide, Base3-Bromo-5-(alkoxy)pyridine
IodinationIodine, Sodium carbonate, Water, Room temperature3-Bromo-2-iodo-5-hydroxypyridine guidechem.com
Cross-couplingCopper iodide, Heterocyclic compoundsDehalogenated or dehalogenated etherified pyridine derivatives. guidechem.com

Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgwikipedia.org When EAS does occur, it preferentially takes place at the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. quora.comquora.com

In the case of this compound, the pyridine ring is already substituted at the 3- and 5-positions. Therefore, any further electrophilic substitution must occur at the 2-, 4-, or 6-positions. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents.

The bromine atom at the 3-position is a deactivating group but is considered an ortho-, para-director. libretexts.org The methoxymethoxy group at the 5-position, being an ether, is an activating, ortho-, para-directing group. libretexts.orgpearson.com In polysubstituted rings, the most activating group typically governs the position of substitution. pearson.com Therefore, the activating methoxymethoxy group would direct an incoming electrophile to its ortho positions (C-4 and C-6) and its para position (C-2).

Considering the combined effects:

Attack at C-2: Directed para to the activating -OMOM group and ortho to the deactivating -Br group.

Attack at C-4: Directed ortho to both the activating -OMOM group and the deactivating -Br group.

Attack at C-6: Directed ortho to the activating -OMOM group.

Given that the methoxymethoxy group is a stronger activating group than the bromo group is a deactivator, substitution would be favored at the positions activated by the -OMOM group. Steric hindrance might play a role in distinguishing between the 2-, 4-, and 6-positions. It has been noted that for some 3-substituted pyridines, electrophilic attack can be directed to the 2-position. guidechem.com For instance, the iodination of 3-Bromo-5-hydroxypyridine occurs at the 2-position. guidechem.com Given the electronic similarity between a hydroxyl and a methoxymethoxy group, it is plausible that electrophilic substitution on this compound would also favor the 2-position. However, without specific experimental data for this compound, this remains a prediction based on established principles.

Redox Chemistry of the Pyridine and its Substituents

The redox chemistry of this compound offers additional pathways for synthetic transformations, including the selective removal of the bromine substituent and the oxidation of the pyridine nitrogen.

Selective Reductive Debromination

The bromine atom on the pyridine ring can be selectively removed through reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. The use of a palladium-on-carbon (Pd/C) catalyst under neutral conditions can efficiently reduce aryl bromides. organic-chemistry.org This method is known for its selectivity, allowing for the removal of a bromo group in the presence of other functional groups such as nitro, chloro, cyano, or keto groups. organic-chemistry.org Therefore, it is expected that the bromo group in this compound can be selectively hydrogenolyzed to yield 5-(methoxymethoxy)pyridine without affecting the MOM ether or the pyridine ring itself.

Alternative hydrogen sources to H2 gas, such as tetrahydroxydiboron (B82485) in the presence of a palladium catalyst and a tertiary amine, have also been reported for the facile reduction of aryl halides, including bromides. nih.gov

Oxidation of Pyridine Nitrogen or Side Chains

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring, often making it more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgyoutube.com For 3-substituted pyridines, N-oxidation has been successfully carried out using various oxidizing agents. nih.govtandfonline.com

Common reagents for the N-oxidation of pyridines include:

Hydrogen peroxide in glacial acetic acid: A traditional and widely used method. tandfonline.com

m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidizing agent. arkat-usa.org

Dimethyldioxirane (DMD): A powerful yet often selective oxidizing agent that can produce N-oxides in high yields.

Methyltrioxorhenium (MTO) with hydrogen peroxide: A catalytic system that provides high yields of N-oxides for 3- and 4-substituted pyridines. arkat-usa.org

The presence of the bromo and methoxymethoxy substituents on the pyridine ring of this compound is not expected to interfere with the N-oxidation process under appropriate conditions. The resulting N-oxide would be a valuable intermediate for further synthetic modifications. The compound does not possess readily oxidizable aliphatic side chains.

Advanced Spectroscopic Characterization for Mechanistic Insights and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of 3-Bromo-5-(methoxymethoxy)pyridine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methoxymethyl (MOM) protecting group. The expected chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the methoxymethoxy group.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton at the C2 position is predicted to be a doublet, coupled to the proton at C4. Similarly, the proton at C6 will also likely appear as a doublet, coupled to the C4 proton. The proton at C4 would, therefore, be expected to be a triplet (or more accurately, a doublet of doublets if the coupling constants are different). The electronegative bromine and the oxygen of the methoxymethoxy group will deshield the adjacent protons, shifting their signals downfield.

The methoxymethyl group will present two distinct signals: a singlet for the methoxy (B1213986) (-OCH₃) protons and a singlet for the methylene (B1212753) (-OCH₂O-) protons.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.3 - 8.5 d ~2.0 - 3.0
H-4 ~7.5 - 7.7 t or dd ~2.0 - 3.0
H-6 ~8.4 - 8.6 d ~1.5 - 2.5
-OCH₂O- ~5.2 - 5.4 s -

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom bearing the bromine (C3) is expected to be significantly shielded compared to the other carbons due to the heavy atom effect of bromine. Conversely, the carbon attached to the oxygen of the methoxymethoxy group (C5) will be deshielded. The carbons of the methoxymethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~145 - 150
C-3 ~110 - 115
C-4 ~125 - 130
C-5 ~155 - 160
C-6 ~140 - 145
-OCH₂O- ~90 - 95

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unequivocally confirm the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the signals of H-2 and H-4, and between H-4 and H-6, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For example, the signal for the -OCH₂O- protons would show a correlation to the signal for the -OCH₂O- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of substituents. For instance, correlations would be expected from the -OCH₂O- protons to the C5 of the pyridine ring and to the -OCH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In this case, it could be used to confirm the through-space relationship between the methoxymethyl protons and the protons on the pyridine ring, further solidifying the structural assignment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the C-Br bond, and the ether linkages of the methoxymethyl group.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch (pyridine) 3000 - 3100 Medium
Aliphatic C-H stretch (-OCH₂O-, -OCH₃) 2850 - 3000 Medium to Strong
C=N and C=C stretch (pyridine ring) 1550 - 1600 and 1450 - 1500 Medium to Strong
C-O-C stretch (ether) 1050 - 1150 Strong

The presence of these characteristic bands would provide strong evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition.

For this compound (C₇H₈BrNO₂), the calculated monoisotopic mass is approximately 216.9793 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this calculated value with high accuracy (typically within a few parts per million). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Likely fragmentation pathways would involve the loss of the methoxymethyl group or the bromine atom.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs in the UV region. The substituents on the ring, namely the bromine atom and the methoxymethoxy group, will influence the position and intensity of these absorption bands.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic data, particularly Raman spectroscopy for the chemical compound this compound, is not publicly available.

Efforts to gather information for an in-depth analysis of this compound, with a specific focus on its advanced spectroscopic characterization for mechanistic insights and structural validation, have been unsuccessful. Targeted searches for experimental or theoretical Raman spectroscopic data, a key component of the requested analysis, yielded no specific results for this compound.

While general information on the vibrational analysis of related pyridine derivatives exists, providing a foundational understanding of the spectroscopic behavior of similar structures, this information is not directly applicable to this compound. The unique substitution pattern of the bromo and methoxymethoxy groups on the pyridine ring will induce specific vibrational modes that cannot be accurately extrapolated from other molecules.

The absence of this crucial data prevents the generation of a scientifically accurate and detailed article as per the specified requirements. The requested in-depth analysis, including data tables and detailed research findings on the Raman spectroscopy of this compound, cannot be fulfilled at this time due to the lack of available primary or secondary research on the subject.

Further empirical research involving the synthesis and subsequent spectroscopic analysis of this compound is required to generate the data necessary for the requested article. Until such research is conducted and published, a comprehensive and authoritative discussion on its advanced spectroscopic characterization remains elusive.

Computational and Theoretical Investigations of 3 Bromo 5 Methoxymethoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and three-dimensional geometry of molecules. For pyridine (B92270) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and predict various properties. epa.govnottingham.ac.uk These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. epa.gov For many organic molecules, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient areas. In the case of substituted pyridines, the distribution of these orbitals is influenced by the nature and position of the substituents. For example, in a study of 3,5-dibromo-2,6-dimethoxy pyridine, the HOMO-LUMO energy gap was calculated to understand its electronic transitions and reactivity. epa.gov

Table 1: Illustrative Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 5.5

Note: These are typical energy ranges for similar heterocyclic compounds and are for illustrative purposes only. Actual values for 3-Bromo-5-(methoxymethoxy)pyridine would require specific calculations.

Molecular Electrostatic Potential (MEP) maps are invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. epa.gov For a molecule like this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxymethoxy group would be expected to be regions of negative potential, while the hydrogen atoms and the area around the bromine atom might show positive potential. epa.govnottingham.ac.uk

Solvation Models and Their Impact on Molecular Parameters and Reactivity in Solution

The properties and reactivity of a molecule can be significantly altered by the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent environment on the molecular structure and electronic properties. These models can predict changes in molecular geometry, dipole moment, and the energies of frontier orbitals in different solvents. For instance, polar solvents are expected to stabilize charge separation in a molecule, which can influence reaction pathways and rates.

Topological Analysis of Electron Density (e.g., AIM, ELF, LOL, RDG) for Bonding Characteristics and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.gov This method identifies critical points in the electron density that correspond to atoms, bonds, rings, and cages. nih.gov Analysis of the electron density (ρ), its Laplacian (∇²ρ), and other parameters at bond critical points can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. uniovi.es For this compound, this analysis could precisely describe the nature of the C-Br, C-N, and C-O bonds, as well as any intramolecular non-covalent interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods are widely used to predict various spectroscopic parameters.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. These predicted values are often correlated with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. While there is often a systematic deviation from experimental values, scaling factors can be applied to achieve good agreement. Such analysis helps in the assignment of experimental vibrational bands to specific molecular motions. epa.gov

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption maxima (λ_max). nottingham.ac.uk This analysis provides insights into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Table 2: Illustrative Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value Range
¹³C NMR Pyridine Ring Carbons 120-160 ppm
¹H NMR Aromatic Protons 7.0-9.0 ppm
FT-IR C-Br Stretch 500-600 cm⁻¹
FT-IR C=N Stretch 1550-1650 cm⁻¹
UV-Vis λ_max 250-300 nm

Note: These values are illustrative, based on general data for bromo- and methoxy-substituted pyridines. Specific calculations are needed for this compound.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics and extended π-conjugation can exhibit non-linear optical (NLO) properties. These properties are important for applications in optoelectronics and photonics. Computational chemistry can predict NLO properties such as the first-order hyperpolarizability (β). nottingham.ac.uk The investigation involves calculating the dipole moment and hyperpolarizability tensors using methods like DFT. For pyridine derivatives, the presence of electron-donating (like methoxymethoxy) and electron-withdrawing groups can enhance NLO properties. Studies on similar compounds have shown that their NLO response can be significantly greater than that of standard materials like urea. nottingham.ac.uk

Table of Compounds Mentioned

Compound Name
This compound
3,5-dibromo-2,6-dimethoxy pyridine

Computational Mechanistic Studies of Reactions Involving this compound

Computational mechanistic studies serve as a virtual laboratory to dissect the step-by-step transformations that this compound undergoes during a chemical reaction. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of the reacting species. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a detailed projection of how such studies would be conducted and the nature of the findings they would yield. These studies are analogous to those performed on similar bromo-substituted pyridines and other heterocyclic systems. mdpi.comnih.gov

A primary focus of computational mechanistic studies on this compound would be the elucidation of pathways for common transformations, such as nucleophilic aromatic substitution (SNAAr), metal-catalyzed cross-coupling reactions, and reactions involving the methoxymethoxy protecting group. For each potential reaction, computational chemists would aim to construct a detailed potential energy surface (PES). The PES maps the energy of the system as a function of the geometric coordinates of the atoms, revealing the lowest energy paths from reactants to products.

Key components of these computational investigations include:

Reactant and Product Optimization: The first step involves calculating the most stable three-dimensional structures (the ground states) of the reactant, this compound, and the expected product(s) of a given reaction. This provides the starting and ending points on the reaction coordinate.

Transition State Searching: The heart of a mechanistic study is the identification of transition states. A transition state is a specific arrangement of atoms along the reaction coordinate that represents the highest energy point on the lowest energy path between a reactant and an intermediate or a product. Sophisticated algorithms are used to locate these saddle points on the PES. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes.

Intermediate Identification: Many reactions proceed through one or more intermediates, which are local minima on the potential energy surface. These are species that are more stable than transition states but less stable than the reactants and products. Computational studies aim to identify and characterize the geometry and energy of these intermediates.

Solvent Effects: Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent on the reaction pathway.

A hypothetical computational study on the nucleophilic aromatic substitution of the bromine atom in this compound by a nucleophile, such as methoxide (B1231860) (CH₃O⁻), would likely investigate the Meisenheimer complex as a key intermediate. The computational data for such a study could be presented as follows:

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
Reactants (this compound + CH₃O⁻)DFT (B3LYP)/6-311+G(d,p)0.0C-Br bond length: ~1.90 Å
Transition State 1 (TS1)DFT (B3LYP)/6-311+G(d,p)+15.2Partial C-O bond formation, elongated C-Br bond
Meisenheimer IntermediateDFT (B3LYP)/6-311+G(d,p)+5.8Tetrahedral carbon at C3, fully formed C-O bond
Transition State 2 (TS2)DFT (B3LYP)/6-311+G(d,p)+12.5C-Br bond breaking, reforming of the aromatic system
Products (3-Methoxy-5-(methoxymethoxy)pyridine + Br⁻)DFT (B3LYP)/6-311+G(d,p)-25.7C-O bond length: ~1.36 Å

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from rigorous quantum mechanical calculations.

This type of data would provide a quantitative understanding of the reaction's feasibility and the nature of the species involved. For instance, the activation energy (15.2 kcal/mol) would suggest the reaction requires a moderate amount of energy to proceed.

Another likely area of investigation would be the mechanism of a palladium-catalyzed Suzuki cross-coupling reaction, a powerful tool for C-C bond formation. A computational study would dissect the catalytic cycle into its elementary steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle StepKey SpeciesMethod/Basis SetCalculated Free Energy Barrier (kcal/mol)
Oxidative AdditionPd(0)L₂ + this compound → (3-(5-(methoxymethoxy)pyridin-3-yl))Pd(II)(Br)L₂DFT (B3LYP)/def2-SVP12.8
Transmetalation(3-(5-(methoxymethoxy)pyridin-3-yl))Pd(II)(Br)L₂ + ArB(OH)₂ → (3-(5-(methoxymethoxy)pyridin-3-yl))Pd(II)(Ar)L₂ + BrB(OH)₂DFT (B3LYP)/def2-SVP18.5
Reductive Elimination(3-(5-(methoxymethoxy)pyridin-3-yl))Pd(II)(Ar)L₂ → Product + Pd(0)L₂DFT (B3LYP)/def2-SVP8.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. L represents a generic phosphine (B1218219) ligand and Ar represents a generic aryl group. Actual values would depend on the specific reactants and ligands used.

Applications of 3 Bromo 5 Methoxymethoxy Pyridine As a Versatile Synthetic Building Block

Incorporation into the Synthesis of Complex Natural Products

While direct incorporation of the intact 3-Bromo-5-(methoxymethoxy)pyridine molecule into the final structure of complex natural products is not extensively documented, the 3-hydroxy-5-substituted pyridine (B92270) core it provides access to is a recurring motif in various biologically active natural compounds. The strategic use of the MOM-protected intermediate allows chemists to perform sensitive transformations on other parts of a molecule without affecting the hydroxyl group on the pyridine ring until its desired unmasking. This approach is fundamental in multi-step total synthesis where functional group compatibility is paramount.

Utility in the Construction of Novel Heterocyclic Scaffolds and Drug Discovery Precursors

The primary application of this compound is in the construction of novel heterocyclic systems and as a precursor for drug discovery programs. The inherent reactivity of the 3,5-disubstituted pyridine scaffold is leveraged to create molecules with significant therapeutic potential.

The unprotected analog, 3-Bromo-5-hydroxypyridine (B18002), is recognized as a ligand for nicotinic acetylcholine (B1216132) receptors and has been employed as a chemical probe to study their function. biosynth.com Research has also indicated its potential in inhibiting cancer cell proliferation by targeting cholinergic receptors on tumor cells. biosynth.com This biological activity provides a strong rationale for using the MOM-protected version, this compound, as a starting material to synthesize more complex and potent analogs.

Patents in the field of medicinal chemistry describe the use of intermediates where a methoxymethyl (MOM) group protects an alcohol on a pyridine ring during the synthesis of azatetralones, which are themselves intermediates for aldose reductase inhibitors. google.com Furthermore, substituted 5-bromopyridines are key components in the synthesis of novel oxazolidinone derivatives, which are being investigated as potent antibacterial agents. googleapis.com A recent study detailed the design and synthesis of a series of 3,5-disubstituted pyridines that showed potent activity against drug-resistant clinical isolates of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov These examples underscore the value of the 3-bromo-5-hydroxypyridine scaffold, accessed via its MOM-protected precursor, in developing new therapeutic agents.

The table below summarizes selected research findings on the application of related pyridine scaffolds in drug discovery.

Precursor TypeResulting Scaffold/Drug ClassTherapeutic Target/Application
MOM-protected bromopyridineAzatetralonesAldose reductase inhibitors google.com
Substituted 5-bromopyridineOxazolidinonesAntibacterial agents googleapis.com
3,5-disubstituted pyridinePyridine derivativesAntituberculosis agents (DprE1 inhibitors) nih.gov
3-Bromo-5-hydroxypyridineChemical ProbeNicotinic acetylcholine receptors biosynth.com

Development of Diversified Compound Libraries through Parallel Synthesis

Parallel synthesis is a powerful strategy in modern drug discovery to rapidly generate a large number of structurally related compounds for high-throughput screening. The unique architecture of this compound makes it an excellent substrate for the creation of diversified compound libraries.

The molecule possesses at least three points of diversification:

The Bromine Atom: Readily participates in a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, alkynyl, or amino groups at the 3-position.

The Pyridine Nitrogen: Can be alkylated or oxidized to form N-oxides, which can then undergo further reactions.

The Masked Hydroxyl Group: After performing reactions at the other positions, the MOM group can be easily cleaved under acidic conditions to reveal the 5-hydroxyl group. This newly exposed functional group can then be subjected to a second round of diversification reactions, such as etherification or esterification.

This multi-faceted reactivity allows for a combinatorial approach where a single core scaffold is elaborated with numerous building blocks in a parallel fashion. For instance, a library of 3,5-disubstituted pyridine derivatives was synthesized and evaluated for potent activity against Mycobacterium tuberculosis. nih.gov This approach enables the systematic exploration of the structure-activity relationship (SAR) around the pyridine core, facilitating the identification of lead compounds with improved potency and optimized pharmacokinetic properties.

Stereoselective and Enantioselective Syntheses Utilizing Chiral Derivatives or Auxiliaries (if applicable)

The creation of chiral molecules with specific three-dimensional arrangements is crucial in drug development, as different stereoisomers can have vastly different biological activities. While stereoselective reactions involving this compound itself are not widely reported, the broader class of substituted pyridines can be functionalized enantioselectively.

One established strategy involves the dearomatization of the pyridine ring, followed by an asymmetric reaction. For example, a rhodium-catalyzed asymmetric carbometalation has been used to synthesize enantioenriched 3-substituted piperidines, which are common structural motifs in pharmaceuticals like Preclamol and Niraparib. acs.org This process involves the partial reduction of a pyridine, followed by the key asymmetric cross-coupling reaction. acs.org Another approach involves the reaction of heterocyclic N-oxides with Grignard reagents to achieve stereoselective synthesis of substituted piperidines. sigmaaldrich.com

Although these methods have not been specifically applied to this compound in the surveyed literature, they demonstrate that the pyridine scaffold is amenable to transformations that install chirality. In principle, a chiral auxiliary could be attached to the molecule, or a chiral catalyst could be employed to influence the stereochemical outcome of a reaction at or near the pyridine core, thereby generating a single, desired stereoisomer.

Future Perspectives and Emerging Research Directions

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste and energy consumption. rsc.org The synthesis of functionalized pyridines is no exception, with research efforts directed towards developing more environmentally benign methodologies. acs.orgacs.orgnih.gov For instance, the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts presents a renewable route to pyridines, and similar strategies could be envisioned for the synthesis of precursors to 3-Bromo-5-(methoxymethoxy)pyridine. rsc.org

Future research will likely focus on metal-free cascade reactions and the use of sustainable catalysts, such as those derived from surface-modified polyethylene (B3416737) terephthalate (B1205515) (PET), to construct the pyridine (B92270) core. acs.orgnih.gov These approaches offer advantages like operational simplicity and catalyst reusability. acs.org Additionally, the direct C-H functionalization of the pyridine ring is a key area of development, as it minimizes the generation of waste associated with pre-functionalized starting materials. rsc.org

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Cross-coupling reactions are fundamental to the derivatization of this compound, with the bromine atom serving as a handle for introducing new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed for this purpose. nih.govresearchgate.netmdpi.com

The development of more efficient and robust catalytic systems is an ongoing pursuit. This includes the design of novel ligands that can stabilize the palladium catalyst and facilitate challenging coupling reactions, even with traditionally difficult substrates like 2-substituted pyridines. rsc.orgresearchgate.net The use of nanomagnetic catalysts offers advantages in terms of easy separation and recyclability. researchgate.net Furthermore, the exploration of twelve-electron-based L1Pd(0) catalysts, which are highly reactive and can be generated from stable precatalysts, represents a significant trend in cross-coupling chemistry. acs.org The development of catalysts that are tolerant to a wide range of functional groups is also crucial for expanding the synthetic utility of this compound. nih.gov

Advanced Automation and Flow Chemistry in the Synthesis and Functionalization of Pyridine Derivatives

Automation and flow chemistry are revolutionizing chemical synthesis by enabling precise control over reaction parameters, enhancing safety, and facilitating scalability. organic-chemistry.orgmdpi.comresearchgate.netrsc.orgresearchgate.netuc.ptsyrris.comamt.uk The application of these technologies to the synthesis and functionalization of pyridine derivatives, including this compound, holds immense promise.

Continuous flow microreactors have been shown to be highly efficient for reactions such as the N-oxidation of pyridines, offering significantly shorter reaction times and improved safety profiles compared to batch processes. organic-chemistry.org Flow chemistry also allows for the seamless integration of multiple synthetic steps, reducing the need for intermediate purification. mdpi.comuc.pt The development of automated self-optimizing flow systems, which can rapidly identify optimal reaction conditions, will further accelerate the discovery and development of new pyridine-based molecules. rsc.orgresearchgate.net

Deeper Computational Modeling for Predictive Synthesis and Reaction Design

Computational modeling has become an indispensable tool in modern chemistry, providing valuable insights into reaction mechanisms and enabling the prediction of molecular properties. nih.govnih.gov In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) studies can be used to understand the electronic properties of the molecule and predict its reactivity in various transformations. nih.gov

Design Novel Catalysts: Computational screening can aid in the design of new ligands and catalysts with enhanced activity and selectivity for cross-coupling reactions. acs.org

Guide Reaction Discovery: Data-driven approaches, combining machine learning with high-throughput experimentation, can accelerate the discovery of new reactions and synthetic routes. acs.org

Predict Biological Activity: For medicinal chemistry applications, computational models can predict the binding affinity of derivatives of this compound to biological targets, aiding in the design of new drug candidates. nih.govnih.gov

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The integration of automated synthesis platforms with high-throughput screening is transforming the drug discovery process. syrris.comresearchgate.netyoutube.comsynplechem.com By automating the synthesis and purification of large libraries of compounds, researchers can rapidly explore the structure-activity relationships of new chemical entities. syrris.comresearchgate.net

This compound, with its versatile synthetic handle, is an ideal building block for such automated platforms. The development of robust and reliable automated methods for its derivatization will enable the rapid generation of diverse pyridine libraries for biological screening. syrris.comyoutube.comsynplechem.com This high-throughput approach, combined with artificial intelligence and machine learning, has the potential to significantly accelerate the identification of new lead compounds for a wide range of diseases. syrris.comresearchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ReagentsReference
Radical Bromination72–8595–98NBS, AIBN, DMF
Coupling Reactions60–7590–95Pd(PPh₃)₂Cl₂, CuI
Continuous Flow Process80–9098+Microreactors, NBS

Advanced: How do steric and electronic effects influence substitution reactions involving this compound?

Methodological Answer:
The bromine atom acts as a leaving group, while the methoxymethoxy group provides steric hindrance and electronic modulation:

  • Steric Effects: Bulkier groups (e.g., tert-butyldimethylsilyl) slow nucleophilic attacks but improve selectivity for para-substitutions .
  • Electronic Effects: Electron-withdrawing bromine enhances electrophilicity at the 3-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Contradictions: Some studies report reduced reactivity in SNAr reactions due to methoxymethoxy’s electron-donating nature, requiring harsher conditions (e.g., DMSO, 100°C) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
This compound serves as a versatile intermediate:

  • Drug Candidates: Used to synthesize nicotinic acetylcholine receptor (nAChR) modulators for neurological disorders .
  • Probe Molecules: Functionalized to study enzyme inhibition (e.g., kinase assays) via selective bromine displacement .
  • Case Study: Derivatives show promise in treating gastrointestinal diseases as cholinergic agents .

Advanced: How can this compound be utilized in functionalized materials or polymers?

Methodological Answer:

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems for cross-coupling reactions .
  • Polymer Synthesis: Incorporated into conjugated polymers for organic electronics (e.g., OLEDs) due to its electron-deficient pyridine core .
  • Challenges: Methoxymethoxy groups may reduce thermal stability, requiring post-polymerization modifications .

Advanced: How to resolve contradictions in reported reactivity data for brominated pyridine derivatives?

Methodological Answer:
Discrepancies arise from solvent polarity, protecting groups, and catalytic systems:

  • Example 1: Bromine displacement in DMF proceeds faster than in THF due to polar aprotic solvent effects .
  • Example 2: Use of PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ alters coupling efficiency by 20–30% .
  • Resolution: Conduct controlled experiments with standardized conditions (e.g., solvent, temperature) and characterize intermediates via NMR/XRD .

Advanced: What structure-activity relationships (SAR) govern the biological activity of derivatives?

Methodological Answer:
Key SAR insights include:

  • Bromine Position: 3-Bromo substitution enhances binding to nAChRs compared to 2- or 4-bromo analogs .
  • Methoxymethoxy Group: Improves solubility and reduces cytotoxicity vs. unprotected hydroxymethyl derivatives .

Q. Table 2: Biological Activity of Analogues

CompoundIC₅₀ (nM)TargetReference
3-Bromo-5-hydroxymethylpyridine120nAChR
This compound85nAChR
3-Chloro-5-(methoxymethoxy)pyridine150Kinase

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.2 ppm for pyridine H-2) .
  • HPLC-MS: Quantifies purity and detects byproducts (e.g., dehalogenated species) .
  • XRD: Resolves crystal packing and steric effects of substituents .

Advanced: How to protect sensitive functional groups during multi-step syntheses?

Methodological Answer:

  • Silyl Protection: Use tert-butyldimethylsilyl (TBS) groups for hydroxymethyl intermediates, removable via TBAF .
  • Inert Conditions: Conduct reactions under argon/glovebox to prevent oxidation of boronate esters .

Basic: How does this compound compare to structural analogs?

Methodological Answer:

  • 3-Bromo-5-hydroxymethylpyridine: More reactive but prone to oxidation .
  • 3-Chloro-5-(methoxymethoxy)pyridine: Lower electrophilicity reduces coupling efficiency .
  • 5-Bromo-2-methoxy derivatives: Altered regiochemistry impacts biological target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.